molecular formula C17H22N2O B12743327 8-Methoxy-2-methyl-4-(2-methylpiperidino)quinoline CAS No. 87602-61-7

8-Methoxy-2-methyl-4-(2-methylpiperidino)quinoline

Cat. No.: B12743327
CAS No.: 87602-61-7
M. Wt: 270.37 g/mol
InChI Key: DZGJREHUZIXVDD-UHFFFAOYSA-N
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Description

8-Methoxy-2-methyl-4-(2-methylpiperidino)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various medicinal and industrial applications. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-2-methyl-4-(2-methylpiperidino)quinoline typically involves the reaction of 2-methylquinoline with 2-methylpiperidine in the presence of a methoxy group. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Transition-metal catalyzed methods are commonly employed for the synthesis of quinoline derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-2-methyl-4-(2-methylpiperidino)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

8-Methoxy-2-methyl-4-(2-methylpiperidino)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methoxy-2-methyl-4-(2-methylpiperidino)quinoline involves its interaction with specific molecular targets and pathways. For instance, its antimalarial activity is attributed to its ability to interfere with the heme detoxification process in Plasmodium parasites. The compound may also inhibit certain enzymes and receptors, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    8-Hydroxyquinoline: Known for its antimicrobial properties.

    2-Methylquinoline: A precursor in the synthesis of various quinoline derivatives.

Uniqueness

8-Methoxy-2-methyl-4-(2-methylpiperidino)quinoline is unique due to the presence of both methoxy and piperidino groups, which enhance its biological activity and make it a versatile compound for various applications.

Properties

CAS No.

87602-61-7

Molecular Formula

C17H22N2O

Molecular Weight

270.37 g/mol

IUPAC Name

8-methoxy-2-methyl-4-(2-methylpiperidin-1-yl)quinoline

InChI

InChI=1S/C17H22N2O/c1-12-11-15(19-10-5-4-7-13(19)2)14-8-6-9-16(20-3)17(14)18-12/h6,8-9,11,13H,4-5,7,10H2,1-3H3

InChI Key

DZGJREHUZIXVDD-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C2=C3C=CC=C(C3=NC(=C2)C)OC

Origin of Product

United States

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